molecular formula C10H12BrN B180996 N-(4-bromobenzyl)prop-2-en-1-amine CAS No. 99359-28-1

N-(4-bromobenzyl)prop-2-en-1-amine

Cat. No. B180996
CAS RN: 99359-28-1
M. Wt: 226.11 g/mol
InChI Key: CTEYBASDYOQWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromobenzyl)prop-2-en-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of prop-2-en-1-amine and is commonly known as 4-bromobenzylidene prop-2-en-1-amine.

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis of Chromeno[4,3‐c] isoquinolin‐11‐ones : The compound was used in the synthesis of different 4‐[N‐(2′‐bromobenzyl),N‐methyl] amino coumarins with yields of 70–75%. These were further processed to yield Chromeno[4,3‐c] isoquinolin‐11‐ones (Majumdar & Sarkar, 2004).

  • Synthesis of Novel Triazol Derivatives : It was involved in the synthesis of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol, showing promising antimicrobial activity against various bacterial and fungal strains (Kaneria et al., 2016).

  • Inhibition of PLA2 Enzyme : N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was synthesized, showing inhibition against sPLA2 enzyme, confirmed by molecular docking with a −7.60 kcal/mol docking score (Hema et al., 2020).

  • Palladium-Catalyzed Amination Reactions : Utilized in amination reactions of aryl halides with nitrogen-containing reagents, mediated by palladium/imidazolium salt systems (Grasa et al., 2001).

  • Synthesis of 1-Aryl-1H-Indazoles : Employed in the palladium-catalyzed intramolecular amination of N-aryl-N(o-bromobenzyl)hydrazines for synthesizing various 2-aryl-2H-indazoles (Song & Yee, 2000).

  • Preparation of Benzylamine Derivatives : Used in a one-pot olefin isomerization/aliphatic enamine ring-closing metathesis/oxidation/1,3-dipolar cycloaddition sequence, converting benzylamine derivatives into isoindolo[1,2-a]isoquinolines (Fujii et al., 2015).

Biological Evaluation

  • Cholinesterase and Monoamine Oxidase Dual Inhibitor : N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a derivative, was identified as a new cholinesterase and monoamine oxidase dual inhibitor (Bautista-Aguilera et al., 2014).

  • Evaluation of Serotonin Receptor Binding : The effect of N-(4-bromobenzyl) substitution on 5-HT2A and 5-HT2C serotonin receptor binding was investigated, showing high affinity and selectivity at 5-HT2A receptors (Glennon et al., 1994).

Crystal Structure Analysis

  • Crystal Structure and Biological Activity Evaluation : (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one was synthesized and evaluated for its biological activity, with its structure confirmed by various spectral techniques and X-ray single crystal diffraction (Chen et al., 2021).

properties

IUPAC Name

N-[(4-bromophenyl)methyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6,12H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEYBASDYOQWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405916
Record name N-(4-bromobenzyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromobenzyl)prop-2-en-1-amine

CAS RN

99359-28-1
Record name 4-Bromo-N-2-propen-1-ylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99359-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-bromobenzyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromobenzyl)prop-2-en-1-amine
Reactant of Route 2
Reactant of Route 2
N-(4-bromobenzyl)prop-2-en-1-amine
Reactant of Route 3
Reactant of Route 3
N-(4-bromobenzyl)prop-2-en-1-amine
Reactant of Route 4
Reactant of Route 4
N-(4-bromobenzyl)prop-2-en-1-amine
Reactant of Route 5
Reactant of Route 5
N-(4-bromobenzyl)prop-2-en-1-amine
Reactant of Route 6
Reactant of Route 6
N-(4-bromobenzyl)prop-2-en-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.